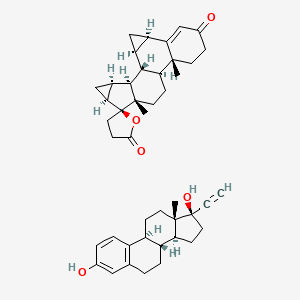
Ebastine
概要
説明
Ebastine is a second-generation H1-receptor antagonist . It is useful in the treatment of allergic rhinitis and urticaria . It is a piperidine derivative and is metabolized to an active metabolite, carebastine . It has antihistaminic, antiallergic activity and prevents histamine-induced bronchoconstriction .
Synthesis Analysis
Ebastine can be synthesized from 4-Hydroxypiperidine and Benzophenone and 4’-tert-Butyl-4-chlorobutyrophenone .
Molecular Structure Analysis
Ebastine has a molecular formula of C32H39NO2 . The molecular structure of ebastine has been determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Ebastine reacts with its tertiary amino group. Two sensitive, selective, economic, and validated spectrofluorimetric methods were developed for the determination of ebastine (EBS) in pharmaceutical preparations .
Physical And Chemical Properties Analysis
Ebastine is a modern antihistaminic drug that belongs to the second generation and has lower lipophilicity, which diminishes the undesirable side effects . It has a molar mass of 469.669 g·mol−1 .
科学的研究の応用
Treatment of Urticaria
Ebastine is used in the treatment of urticaria, an autoimmune disease . Research has been conducted to develop and characterize an Ebastine-loaded transfersomal nanogel to enhance bioavailability for urticaria treatment . The transfersomes, consisting of Ebastine, soya lecithin, and edge activator Tween 80, were prepared using the thin-film hydration method .
Enhancement of Bioavailability
The development of an Ebastine-loaded transfersomal nanogel aims to enhance the bioavailability of Ebastine . This is particularly important as Ebastine is a BCS class II medicine with poor oral bioavailability .
Transdermal Drug Delivery
Transfersomes are more flexible than other vesicular systems, making them excellent for skin penetration . This suggests that Ebastine-loaded transfersomal nanogels could be a promising approach for transdermal drug delivery in the future .
Treatment of Allergic Rhinitis
Ebastine is used to treat allergic rhinitis . Research has been conducted to develop transfersomes integrated oral films for the bioavailability enhancement of Ebastine to treat allergic rhinitis .
Development of Oral Films
Transfersomes have been integrated into oral films to improve the bioavailability of Ebastine . These films were developed using the solvent casting method .
Formulation of Orodispersive Tablets
Ebastine has been formulated into orodispersive tablets using the molecular dispersion technique . These tablets use natural superdisintegrants such as Agar and Guar gum .
作用機序
Target of Action
Ebastine is a second-generation H1-receptor antagonist . The primary target of Ebastine is the histamine H1 receptor, which plays a crucial role in allergic reactions . By binding to these receptors, Ebastine can inhibit the effects of histamines, which are chemicals that trigger allergic responses .
Mode of Action
Ebastine works by selectively binding to histamine H1 receptors, thereby inhibiting the effects of histamines . This selective action helps to reduce the central side effects, such as sedation or drowsiness, that are often associated with first-generation antihistamines .
Biochemical Pathways
Ebastine affects the histamine-mediated biochemical pathways. By binding to the H1 receptors, it inhibits the downstream effects of histamine signaling . In the context of cancer, it has been found that Ebastine can bind to the tyrosine kinase domain of focal adhesion kinase (FAK), blocking phosphorylation at the Y397 and Y576/577 residues . This action attenuates FAK-mediated JAK2/STAT3 and MEK/ERK signaling pathways .
Pharmacokinetics
Ebastine is rapidly absorbed and undergoes extensive first-pass metabolism following oral administration . It is almost totally converted to its pharmacologically active acid metabolite, carebastine . or hepatic insufficiency. Therefore, it can be safely administered to patients with impaired renal or hepatic function .
Result of Action
The molecular and cellular effects of Ebastine’s action are primarily related to its antihistamine and antiallergic activities. It can alleviate symptoms of allergic rhinitis and urticaria . In the context of cancer, Ebastine has been found to induce apoptosis and reduce the expression of breast cancer stem cell markers, suggesting that it targets cancer stem cell-like populations while reducing tumor bulk .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ebastine. For instance, in the context of topical delivery for the treatment of allergic contact dermatitis, the formulation and delivery method can significantly impact the drug’s effectiveness . Additionally, the presence of other medications or substances can also affect the action of Ebastine . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046472 | |
| Record name | Ebastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ebastine | |
CAS RN |
90729-43-4 | |
| Record name | Ebastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90729-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ebastine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ebastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ebastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EBASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ebastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)


![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)
